N-cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(3-phenylprop-2-yn-1-yl)acetamide
Overview
Description
N-cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(3-phenylprop-2-yn-1-yl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its unique chemical structure and mechanism of action make it a promising candidate for various biomedical applications. In
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(3-phenylprop-2-yn-1-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial infections. It has also been found to have an effect on the central nervous system, which may contribute to its potential as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. It has also been found to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to have antibacterial properties by inhibiting the activity of certain bacterial enzymes and proteins.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(3-phenylprop-2-yn-1-yl)acetamide in lab experiments is its unique chemical structure and mechanism of action. This makes it a promising candidate for various biomedical applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for the study of N-cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(3-phenylprop-2-yn-1-yl)acetamide. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurological disorders. Another direction is to optimize its use as an anti-inflammatory, anti-cancer, and antibacterial agent. Additionally, future research could focus on understanding its mechanism of action and identifying potential drug targets. Finally, future studies could explore its potential as a drug delivery system for other therapeutic agents.
Scientific Research Applications
N-cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(3-phenylprop-2-yn-1-yl)acetamide has been studied for its potential as a therapeutic agent in various biomedical applications. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential as a drug for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
N-cyclopentyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(3-phenylprop-2-ynyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(15-20-13-14-24-19(20)23)21(17-10-4-5-11-17)12-6-9-16-7-2-1-3-8-16/h1-3,7-8,17H,4-5,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBOTQPRMHZEOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#CC2=CC=CC=C2)C(=O)CN3CCOC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.